molecular formula C9H11N3S B2643985 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol CAS No. 929973-63-7

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol

Cat. No.: B2643985
CAS No.: 929973-63-7
M. Wt: 193.27
InChI Key: WTAGVWQSFFPINR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with acylating agents followed by cyclization can yield the desired pyrrolo[3,4-d]pyridazine core . The thiol group can be introduced through subsequent reactions involving thiolation agents such as thiourea or hydrogen sulfide .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-d]pyridazine core .

Scientific Research Applications

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thione: Similar in structure but with a thione group instead of a thiol group.

    Pyrrolo[3,4-d]pyridazine derivatives: Various derivatives with different substituents on the pyridazine ring.

Uniqueness

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAGVWQSFFPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC(=S)C2=C(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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